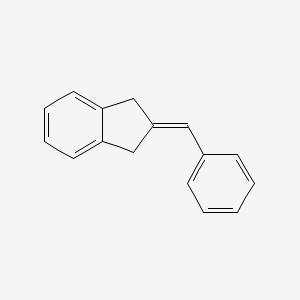
2-Benzylidene-2,3-dihydro-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzylidene-2,3-dihydro-1H-indene is an organic compound characterized by a benzylidene group attached to a dihydroindene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-2,3-dihydro-1H-indene typically involves the condensation of benzaldehyde with 2,3-dihydro-1H-indene-1-one. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and it proceeds under mild conditions, usually at room temperature . The reaction can be represented as follows:
2,3-dihydro-1H-indene-1-one+benzaldehyde→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
化学反应分析
Types of Reactions
2-Benzylidene-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene group or the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of benzylidene ketones or carboxylic acids.
Reduction: Formation of 2-benzyl-2,3-dihydro-1H-indene.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学研究应用
2-Benzylidene-2,3-dihydro-1H-indene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 2-Benzylidene-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit the NF-κB pathway, reducing the expression of pro-inflammatory cytokines and mediators.
相似化合物的比较
Similar Compounds
- 2-Benzylidene-1-indanone
- 2-Benzylidene-1,3-indandione
- 2-Benzylidene-1H-indene-1,3(2H)-dione
Uniqueness
2-Benzylidene-2,3-dihydro-1H-indene is unique due to its dihydroindene structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
属性
CAS 编号 |
23114-34-3 |
|---|---|
分子式 |
C16H14 |
分子量 |
206.28 g/mol |
IUPAC 名称 |
2-benzylidene-1,3-dihydroindene |
InChI |
InChI=1S/C16H14/c1-2-6-13(7-3-1)10-14-11-15-8-4-5-9-16(15)12-14/h1-10H,11-12H2 |
InChI 键 |
RQXPWLWGICDJLP-UHFFFAOYSA-N |
规范 SMILES |
C1C(=CC2=CC=CC=C2)CC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


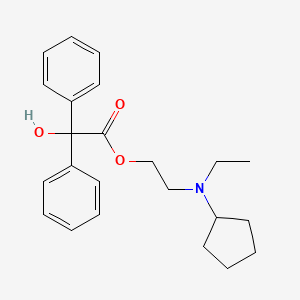
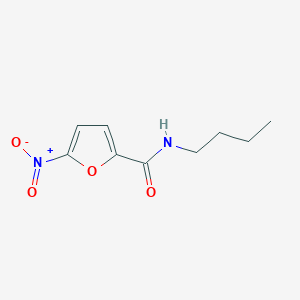
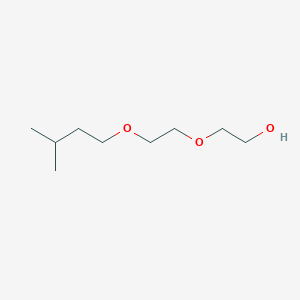
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)

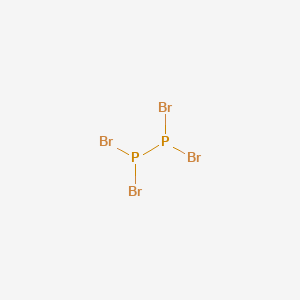
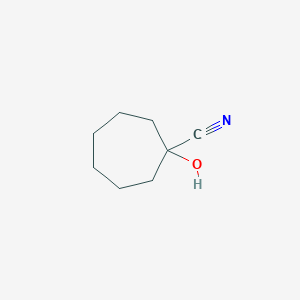

![(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B14708523.png)
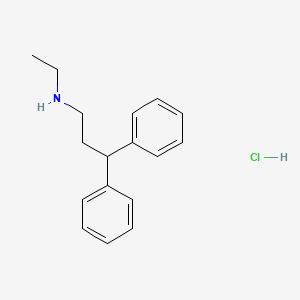
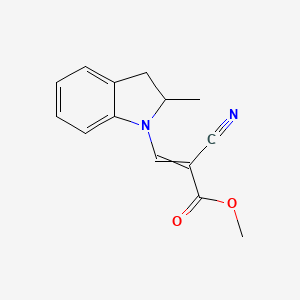
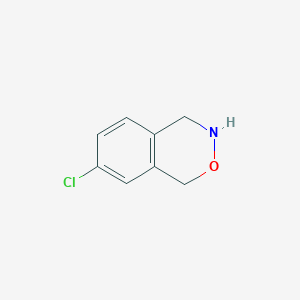
![{[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14708538.png)
![2-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-3-yl acetate](/img/structure/B14708539.png)
